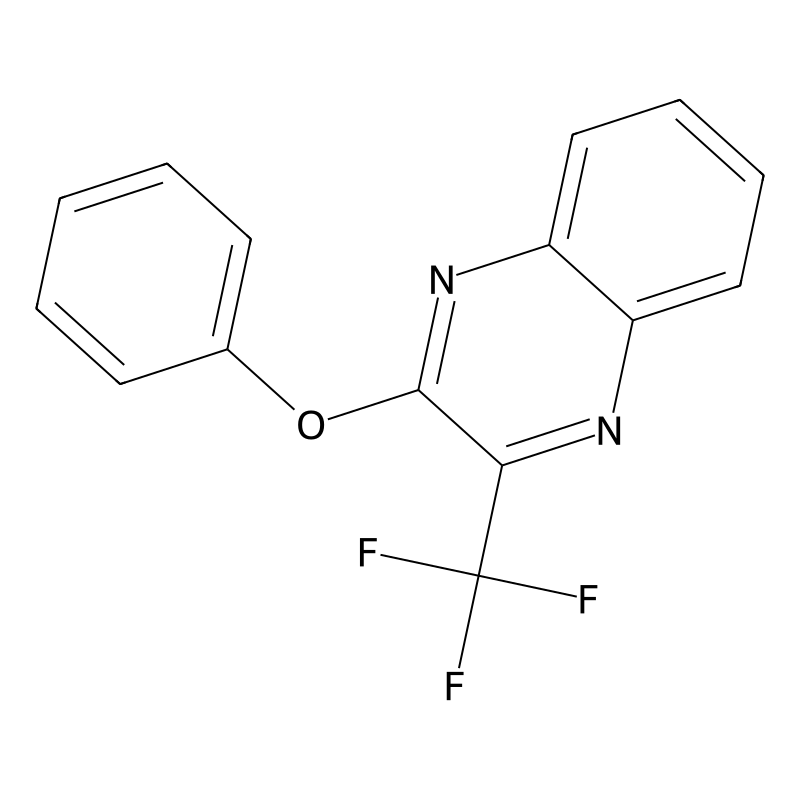

2-Phenoxy-3-(trifluoromethyl)quinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry

Field Overview: Organic chemistry is the study of the structure, properties, composition, reactions, and synthesis of organic compounds that contain carbon atoms.

Application Summary: In organic chemistry, 2-Phenoxy-3-(trifluoromethyl)quinoxaline is utilized for its potential to act as a building block for various organic syntheses, particularly in the creation of bioactive molecules, dyes, and fluorescent materials .

Experimental Procedures: The compound is often used in reactions that involve substitutions of fluorine atoms and phenoxy groups, employing methods like the Beirut reaction to achieve desired modifications .

Medicinal Chemistry

Field Overview: Medicinal chemistry involves the design, development, and synthesis of pharmaceutical compounds.

Application Summary: 2-Phenoxy-3-(trifluoromethyl)quinoxaline serves as a precursor in the synthesis of quinoxaline derivatives, which are explored for their therapeutic potential against various diseases .

Experimental Procedures: Synthetic pathways are developed to incorporate the compound into larger molecular structures, aiming to enhance biological activity and pharmacokinetic properties .

Results and Outcomes: Derivatives of 2-Phenoxy-3-(trifluoromethyl)quinoxaline have shown a range of medicinal activities, including antifungal, anticancer, and anti-inflammatory effects. The efficacy of these compounds is evaluated through biological assays and clinical trials .

Materials Science

Field Overview: Materials science studies the properties of materials and their applications in various technologies.

Application Summary: This compound is investigated for its role in the development of new materials, such as organic semiconductors and components of OLEDs .

Experimental Procedures: The compound is incorporated into materials through processes like vapor deposition or solution processing, followed by characterization using techniques like photoluminescence spectroscopy .

Results and Outcomes: Studies have reported enhanced device efficiency and photophysical properties when 2-Phenoxy-3-(trifluoromethyl)quinoxaline derivatives are used in OLEDs, with specific metrics like external quantum efficiency being measured .

Analytical Chemistry

Field Overview: Analytical chemistry focuses on the analysis of material samples to understand their chemical composition and structure.

Application Summary: 2-Phenoxy-3-(trifluoromethyl)quinoxaline can be used as a standard or reagent in analytical procedures to identify and quantify other compounds .

Experimental Procedures: The compound may be used in chromatography, spectroscopy, or other analytical techniques to compare against unknown samples or to calibrate instruments .

Results and Outcomes: The use of this compound in analytical chemistry aids in achieving accurate and precise measurements, which are critical for quality control and research purposes .

Environmental Science

Field Overview: Environmental science studies the interactions between the physical, chemical, and biological components of the environment.

Application Summary: The environmental impact of 2-Phenoxy-3-(trifluoromethyl)quinoxaline and its derivatives is assessed, particularly in terms of their stability, degradation, and potential toxicity .

Experimental Procedures: Environmental sampling and laboratory simulations are conducted to monitor the behavior of the compound under various conditions .

Results and Outcomes: Findings contribute to understanding the ecological footprint of the compound and inform regulations regarding its use and disposal .

Biochemistry

Field Overview: Biochemistry explores the chemical processes within and related to living organisms.

Application Summary: In biochemistry, the compound’s interactions with biological systems are studied, which may include its role in cellular signaling or as a modulator of biochemical pathways .

Experimental Procedures: Biochemical assays and molecular biology techniques are used to investigate the compound’s effects on enzymes, receptors, and other biomolecules .

Results and Outcomes: Research may reveal insights into the compound’s mechanism of action at the molecular level, providing a foundation for further therapeutic exploration .

Pharmacology

Field Overview: Pharmacology is the branch of medicine concerned with the uses, effects, and modes of action of drugs.

Application Summary: This compound is studied for its pharmacological properties, particularly as a scaffold for developing new drugs with potential anticonvulsant, anticancer, antibacterial, and antifungal activities .

Experimental Procedures: Researchers synthesize various derivatives of 2-Phenoxy-3-(trifluoromethyl)quinoxaline and test them in vitro and in vivo to assess their therapeutic potential .

Results and Outcomes: The derivatives have shown promise in preclinical studies, with some exhibiting significant biological activity against specific targets. The data includes IC50 values, binding affinities, and efficacy rates .

Chemical Engineering

Field Overview: Chemical engineering involves the application of chemical processes to develop and manufacture products.

Application Summary: In chemical engineering, the compound’s properties are exploited to optimize processes such as catalysis, separation, and material synthesis .

Experimental Procedures: Engineers may use the compound in process simulations and pilot studies to improve the efficiency and yield of chemical reactions .

Results and Outcomes: Improvements in process metrics, such as reaction time, selectivity, and scalability, have been documented, contributing to more sustainable and cost-effective production methods .

Nanotechnology

Field Overview: Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale.

Application Summary: 2-Phenoxy-3-(trifluoromethyl)quinoxaline is explored for its role in creating nanoscale materials, which can be used in electronics, drug delivery, and sensing applications .

Experimental Procedures: The compound is used to fabricate nanoparticles or nanocomposites through methods like self-assembly or chemical vapor deposition .

Results and Outcomes: The resulting nanomaterials are characterized by their size, shape, and functional properties, with findings indicating potential for enhanced performance in various applications .

Computational Chemistry

Field Overview: Computational chemistry uses computer simulation to assist in solving chemical problems.

Application Summary: The compound is modeled computationally to predict its reactivity, stability, and interactions with other molecules .

Experimental Procedures: Simulations such as density functional theory (DFT) and molecular dynamics (MD) are conducted to gain insights into the compound’s behavior at the molecular level .

Results and Outcomes: The simulations provide theoretical data that can guide experimental chemists in designing new compounds and understanding reaction mechanisms .

Agrochemistry

Field Overview: Agrochemistry focuses on the chemical products used in agriculture, such as fertilizers, pesticides, and soil conditioners.

Application Summary: The compound’s derivatives are evaluated for their potential use as novel agrochemical agents, offering alternatives to traditional pesticides and herbicides .

Experimental Procedures: Field trials and laboratory tests are conducted to determine the efficacy and safety of these derivatives for agricultural use .

Results and Outcomes: Studies have shown that certain derivatives can effectively control pests and diseases in crops, with assessments of their environmental impact and toxicity to non-target organisms .

Veterinary Medicine

Field Overview: Veterinary medicine deals with the prevention, diagnosis, and treatment of disease, disorder, and injury in animals.

Application Summary: Research into 2-Phenoxy-3-(trifluoromethyl)quinoxaline derivatives includes their use as veterinary pharmaceuticals, targeting conditions prevalent in animal health .

Experimental Procedures: Animal models are used to test the safety and therapeutic value of the compound’s derivatives, with a focus on optimizing dosing and delivery methods .

Results and Outcomes: Promising results have been obtained in treating certain animal diseases, with improvements in health indicators and recovery rates being documented .

2-Phenoxy-3-(trifluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family, characterized by a quinoxaline core substituted with a phenoxy group at position 2 and a trifluoromethyl group at position 3. This compound has garnered attention due to its unique structural features, which contribute to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-phenoxy-3-(trifluoromethyl)quinoxaline can be analyzed through various transformation reactions typical of quinoxaline derivatives. These include:

- Electrophilic Substitution: The trifluoromethyl group can influence the electrophilic substitution reactions on the quinoxaline ring, enhancing reactivity towards electrophiles.

- Nucleophilic Aromatic Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.

- Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other derivatives, depending on the reaction conditions.

2-Phenoxy-3-(trifluoromethyl)quinoxaline has shown promising biological activities, particularly in antimalarial and anticancer research. Studies indicate that derivatives of quinoxaline exhibit significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma cells. The trifluoromethyl group is essential for enhancing biological activity, contributing to improved potency against specific targets such as Plasmodium falciparum, the causative agent of malaria .

The synthesis of 2-phenoxy-3-(trifluoromethyl)quinoxaline typically involves several key steps:

- Formation of Quinoxaline Core: The initial step often includes the condensation of o-phenylenediamine with appropriate carbonyl compounds.

- Substitution Reactions: Subsequent reactions involve introducing the phenoxy and trifluoromethyl groups through nucleophilic aromatic substitution or electrophilic fluorination methods.

- Purification: Final purification steps may include recrystallization or chromatographic techniques to isolate the desired compound in high purity.

The applications of 2-phenoxy-3-(trifluoromethyl)quinoxaline span various fields:

- Pharmaceuticals: Due to its biological activity, this compound is being explored as a potential lead in drug development for treating malaria and certain types of cancer.

- Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies to elucidate mechanisms of action and target identification.

- Material Science: The compound may also find applications in material science, particularly in developing functional materials with specific electronic properties.

Interaction studies focusing on 2-phenoxy-3-(trifluoromethyl)quinoxaline have revealed its potential mechanisms of action against various biological targets. Notably, studies indicate that it interacts with cellular pathways involved in apoptosis and cell proliferation. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets .

Several compounds share structural similarities with 2-phenoxy-3-(trifluoromethyl)quinoxaline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Phenoxyquinoxaline | Phenoxy group at position 2 | Moderate antimalarial activity | Lacks trifluoromethyl substitution |

| 3-Trifluoromethylquinoxaline | Trifluoromethyl group at position 3 | Anticancer activity | No phenoxy substitution |

| 6-Fluoroquinoxaline | Fluoro group at position 6 | Antimicrobial properties | Different halogenation pattern |

| 2-(Chlorophenyl)quinoxaline | Chlorophenyl substituent | Antiparasitic activity | Varying halogen effects |

The uniqueness of 2-phenoxy-3-(trifluoromethyl)quinoxaline lies in its combination of both phenoxy and trifluoromethyl groups, which synergistically enhance its biological activities compared to other derivatives.